N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide
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Overview
Description
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide is a complex organic compound that features an indole moiety, a piperidine ring, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through nucleophilic substitution reactions, and the phenylacetamide group is often added via acylation reactions using acyl chlorides or anhydrides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the phenylacetamide can be reduced to form corresponding alcohols.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors, which can modulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-(1H-Indol-3-ylcarbonyl)glycine: Shares the indole moiety but differs in the side chains.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Similar indole structure but different functional groups
Uniqueness
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide is unique due to its combination of an indole moiety, a piperidine ring, and a phenylacetamide group. This unique structure allows it to interact with a diverse range of biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H23N3O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-2-phenylacetamide |
InChI |
InChI=1S/C22H23N3O2/c26-21(14-16-6-2-1-3-7-16)24-17-10-12-25(13-11-17)22(27)19-15-23-20-9-5-4-8-18(19)20/h1-9,15,17,23H,10-14H2,(H,24,26) |
InChI Key |
UROXQVWEHCLUPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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